C14H8BrF3N4OS

Beschreibung

C₁₄H₈BrF₃N₄OS is a brominated heterocyclic compound containing fluorine, nitrogen, oxygen, and sulfur atoms. Bromine and fluorine substituents typically enhance metabolic stability and bioavailability, while the nitrogen and sulfur atoms may contribute to hydrogen bonding or catalytic activity. The compound’s molecular weight (calculated as ~437.2 g/mol) and polarity (estimated via TPSA or logP) would influence its solubility and pharmacokinetic properties .

Eigenschaften

Molekularformel |

C14H8BrF3N4OS |

|---|---|

Molekulargewicht |

417.21 g/mol |

IUPAC-Name |

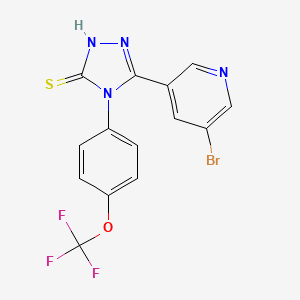

3-(5-bromopyridin-3-yl)-4-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-5-thione |

InChI |

InChI=1S/C14H8BrF3N4OS/c15-9-5-8(6-19-7-9)12-20-21-13(24)22(12)10-1-3-11(4-2-10)23-14(16,17)18/h1-7H,(H,21,24) |

InChI-Schlüssel |

BRAKYDLFYCXELT-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=CC=C1N2C(=NNC2=S)C3=CC(=CN=C3)Br)OC(F)(F)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of C14H8BrF3N4OS typically involves multiple steps, including the formation of intermediate compounds. The synthetic routes often include:

Nucleophilic Substitution Reactions: These reactions involve the substitution of a leaving group by a nucleophile

Condensation Reactions: These reactions are used to form the core structure of the compound by combining smaller molecules. Condensation reactions often require specific catalysts and controlled reaction conditions to ensure the desired product is obtained.

Oxidation and Reduction Reactions: These reactions are used to modify the oxidation state of certain atoms within the molecule, which can be crucial for achieving the final structure.

Industrial Production Methods

Industrial production of C14H8BrF3N4OS may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors, high-pressure reactors, and advanced purification techniques such as chromatography and crystallization.

Analyse Chemischer Reaktionen

Types of Reactions

C14H8BrF3N4OS: can undergo various types of chemical reactions, including:

Oxidation Reactions: These reactions involve the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction Reactions: These reactions involve the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution Reactions: These reactions involve the replacement of one atom or group by another. Halogenation reactions, for example, can introduce bromine or fluorine atoms into the molecule.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2)

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce ketones or carboxylic acids, while reduction reactions may yield alcohols or amines.

Wissenschaftliche Forschungsanwendungen

C14H8BrF3N4OS: has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential as a biochemical probe or as a component in bioassays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of C14H8BrF3N4OS involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact molecular targets and pathways can vary depending on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Due to the absence of direct data for C₁₄H₈BrF₃N₄OS in the provided evidence, comparisons are extrapolated from structurally or functionally related compounds. Below is a framework for such analyses:

Table 1: Key Parameters for Comparison

Key Findings :

Structural Complexity: C₁₄H₈BrF₃N₄OS has a larger aromatic system and more heteroatoms than the boronic acid analogs in .

Pharmacokinetics: The fluorine atoms in C₁₄H₈BrF₃N₄OS may enhance metabolic stability compared to non-fluorinated analogs. However, its higher molecular weight (~437 vs. ~235 g/mol in ) could limit oral bioavailability .

Synthetic Feasibility :

- Palladium-catalyzed cross-coupling (as described in for C₆H₅BBrClO₂) might be applicable for synthesizing intermediates of C₁₄H₈BrF₃N₄OS. However, the presence of sulfur and nitrogen heterocycles would require additional optimization steps .

Safety Alerts :

- Unlike the boronic acids in (which show 1.0 Brenk alerts), C₁₄H₈BrF₃N₄OS might trigger PAINS alerts due to its complex heterocyclic core, necessitating further toxicity screening.

Notes

Biologische Aktivität

Chemical Structure and Properties

The molecular formula C14H8BrF3N4OS indicates that this compound contains:

- Carbon (C) : 14 atoms

- Hydrogen (H) : 8 atoms

- Bromine (Br) : 1 atom

- Fluorine (F) : 3 atoms

- Nitrogen (N) : 4 atoms

- Oxygen (O) : 1 atom

- Sulfur (S) : 1 atom

This unique combination of elements contributes to its biological properties.

Antimicrobial Activity

Research indicates that compounds with similar structures often exhibit significant antimicrobial properties. For instance, studies on related compounds have demonstrated effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Compound | Activity | MIC (µg/mL) |

|---|---|---|

| Rhamnocitrin | Antibacterial | 25 |

| Quercetin-5,3'-dimethylether | Antibacterial | 25 |

| C14H8BrF3N4OS | Antimicrobial potential (under investigation) | TBD |

While specific data for C14H8BrF3N4OS is limited, the presence of bromine and fluorine in its structure suggests potential for similar antimicrobial effects.

Antioxidant Activity

Antioxidant activity is crucial for combating oxidative stress in biological systems. Compounds with high antioxidant potential can mitigate damage caused by free radicals. The antioxidant activity of C14H8BrF3N4OS is yet to be fully characterized, but related compounds have shown promising results in scavenging free radicals.

Example of Antioxidant Testing Methodology :

- DPPH Assay : A common method used to assess the radical scavenging ability of compounds.

- EC50 Values : Indicates the concentration needed to scavenge 50% of DPPH radicals.

Case Studies and Research Findings

- Antimicrobial Efficacy : A study on structurally similar compounds revealed that certain derivatives exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .

- Antioxidant Properties : Research has shown that compounds with similar functional groups can enhance the efficacy of existing antibiotics by providing synergistic effects through their antioxidant properties .

- Biofilm Inhibition : Some studies suggest that compounds like C14H8BrF3N4OS may also inhibit biofilm formation, which is critical in treating chronic infections .

Future Directions in Research

Ongoing research is needed to fully elucidate the biological activities of C14H8BrF3N4OS. Key areas for future investigation include:

- Detailed pharmacological studies to determine its exact mechanism of action.

- Clinical trials to assess safety and efficacy in humans.

- Exploration of its potential as a lead compound for developing new antimicrobial agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.